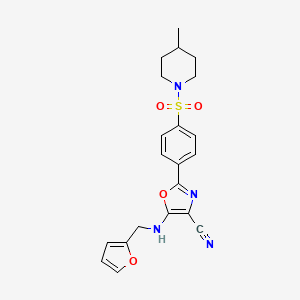![molecular formula C20H19N5O2S2 B2370436 N-(5-(3-(Phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazin-2-carboxamid CAS No. 1351621-38-9](/img/structure/B2370436.png)
N-(5-(3-(Phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazine ring, a tetrahydrothiazolo ring, and a propanoyl group. It also has a phenylthio group, which is a sulfur-containing group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a tetrahydrothiazolo ring, which is a five-membered ring with one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the carbonyl group in the propanoyl moiety could undergo nucleophilic addition reactions, and the pyrazine ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the nitrogen atoms in the rings would likely make this compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
- Pyrazoline, einschließlich Derivaten wie unserer Verbindung, wurden auf ihre antibakteriellen Eigenschaften untersucht . Forscher haben über ihre Wirksamkeit gegen Bakterienstämme berichtet, was sie zu vielversprechenden Kandidaten für neuartige Antibiotika macht.
- Die Struktur der Verbindung deutet auf ein mögliches antimykotisches Potenzial hin. Pyrazoline wurden auf ihre Fähigkeit untersucht, das Pilzwachstum zu hemmen, was für die Behandlung von Pilzinfektionen relevant sein könnte .
- Oxidativer Stress trägt zu Zellschäden und Krankheitsfortschritt bei. Pyrazoline können aufgrund ihrer einzigartigen Struktur antioxidative Eigenschaften aufweisen. Die Untersuchung ihrer Auswirkungen auf reaktive Sauerstoffspezies (ROS) und zelluläre Bestandteile könnte wertvoll sein .
- Das Potenzial unserer Verbindung für Neurotoxizität erfordert eine Untersuchung. Die Bewertung ihrer Auswirkungen auf die AchE-Aktivität im Nervensystem könnte Einblicke in ihre Auswirkungen auf Verhalten und Überleben in Organismen liefern .
Antibakterielle Aktivität
Antifungalpotenzial
Antioxidans und Zellschutz
Neurotoxizität und Acetylcholinesterase (AchE)-Hemmung
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c26-18(7-11-28-14-4-2-1-3-5-14)25-10-6-15-17(13-25)29-20(23-15)24-19(27)16-12-21-8-9-22-16/h1-5,8-9,12H,6-7,10-11,13H2,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNAUAPLMMPSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)


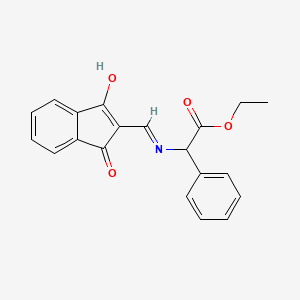
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2370366.png)
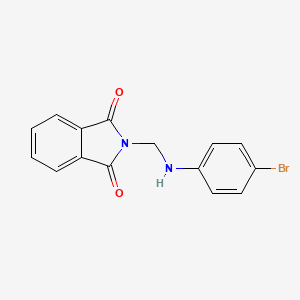
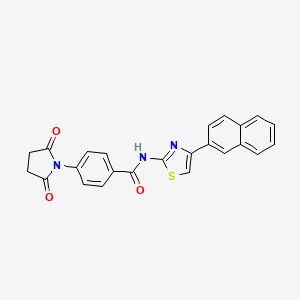
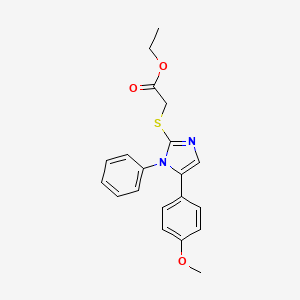
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
